molecular formula C18H16ClNO3 B5585908 ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B5585908
M. Wt: 329.8 g/mol
InChI Key: WOXPIIRNNLSPCB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group attached to a prop-2-enoyl moiety, which is further linked to an amino group on the benzoate structure

Preparation Methods

The synthesis of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and empirical studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C23H17ClN2O4
  • Molecular Weight : 420.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : KXZNPOHPNPVSJJ-GHRIWEEISA-N

The compound features a benzoate ester linked to an amino group and a chlorophenyl moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation, similar to other benzoate derivatives.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with tumor growth and metastasis.
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HepG28.5

These results demonstrate that the compound exhibits potent cytotoxic effects, particularly against breast (MCF-7) and lung (A549) cancer cell lines.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Empirical Research

  • Study on Anticancer Activity :
    A study published in the European Journal of Medicinal Chemistry explored various derivatives of benzoic acid, including this compound. The results indicated that this compound had a comparable efficacy to standard chemotherapeutics like doxorubicin, with IC50 values suggesting strong antiproliferative effects on multiple cancer cell lines .
  • Mechanistic Insights :
    Research has shown that this compound induces apoptosis through the activation of caspase pathways in cancer cells. The study highlighted a significant increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death .

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPIIRNNLSPCB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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